molecular formula C22H20N4O5S2 B2555970 methyl 4-({[(6-ethyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]acetyl}amino)benzoate CAS No. 1115570-43-8

methyl 4-({[(6-ethyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]acetyl}amino)benzoate

Cat. No.: B2555970
CAS No.: 1115570-43-8
M. Wt: 484.55
InChI Key: LGVGSGMNXFZSQL-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups including a pyrimido[5,4-c][2,1]benzothiazin-2-yl group, a thioacetyl group, and an amino benzoate group. The presence of these groups suggests that the compound may have interesting chemical properties and reactivity.

Scientific Research Applications

Synthesis and Heterocyclic Chemistry

  • Research has demonstrated the use of related compounds in the synthesis of various heterocyclic systems. For instance, methyl (Z)-2-[(benzyloxycarbonyl)amino]-3-dimethylaminopropenoate has been utilized to prepare substituted fused pyrimidinones, indicating the potential of methyl 4-({[(6-ethyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]acetyl}amino)benzoate in similar synthetic applications. These compounds have been used to generate 3-amino substituted 4H-pyrido[1,2-a]pyrimidin-4-ones, highlighting their utility in creating novel heterocyclic compounds with potential biological activities (R. Toplak, J. Svete, S. Grdadolnik, B. Stanovnik, 1999).

  • Another study explored methyl 2‐[bis(acetyl)ethenyl]aminopropenoate in the synthesis of heterocyclic systems, leading to the production of pyrido[1,2-a]pyrimidones and thiazolo[3,2-a]pyrimidones. This research underscores the role of such compounds in generating diverse heterocyclic systems that could be pivotal in pharmaceutical research (Lovro Selič, B. Stanovnik, 1997).

Herbicidal Applications

  • A study focused on the novel herbicide KIH-6127 highlights the modification of similar compounds for agricultural applications. By introducing an oximino group and conducting extensive synthetic modifications, researchers optimized herbicidal activity against Barnyard grass in paddy rice. This work exemplifies the agricultural potential of such compounds in developing new herbicides (M. Tamaru, Naoshi Masuyama, Masahiro Sato, Fumiaki Takabe, J. Inoue, R. Hanai, 1997).

Antimicrobial and Antitumor Activities

  • Recent research into benzothiazole containing 4H-pyrimido[2,1-b]benzothiazoles derivatives reveals their potential in the synthesis of novel compounds with significant biological activities. The focus on one-pot, three-component microwave-assisted synthesis underlines the efficiency of creating poly-functionalized tri-heterocyclic benzothiazole derivatives with antimicrobial and antioxidant activities, as well as antitubercular activity against Mycobacterium tuberculosis H37RV (Manoj N. Bhoi, Mayuri A. Borad, E. Pithawala, H. Patel, 2016).

Mechanism of Action

The mechanism of action of this compound is not clear from the available information. It’s possible that the compound could have biological activity given its structural similarity to other heterocyclic compounds , but further studies would be needed to confirm this.

Properties

IUPAC Name

methyl 4-[[2-(6-ethyl-5,5-dioxopyrimido[5,4-c][2,1]benzothiazin-2-yl)sulfanylacetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O5S2/c1-3-26-17-7-5-4-6-16(17)20-18(33(26,29)30)12-23-22(25-20)32-13-19(27)24-15-10-8-14(9-11-15)21(28)31-2/h4-12H,3,13H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGVGSGMNXFZSQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2C3=NC(=NC=C3S1(=O)=O)SCC(=O)NC4=CC=C(C=C4)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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